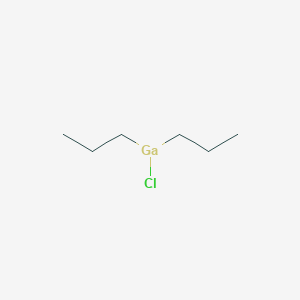
Chloro(dipropyl)gallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(dipropyl)gallane is an organogallium compound that features a gallium atom bonded to a chlorine atom and two propyl groups
準備方法
Synthetic Routes and Reaction Conditions
Chloro(dipropyl)gallane can be synthesized through several methods. One common approach involves the reaction of gallium trichloride with dipropylmagnesium in an inert atmosphere. The reaction typically proceeds as follows:
GaCl3+2C3H7MgCl→Ga(C3H7)2Cl+2MgCl2
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the gallium compound. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
Chloro(dipropyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide, while substitution reactions can produce a variety of organogallium compounds.
科学的研究の応用
Chloro(dipropyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds.
Materials Science: The compound is investigated for its potential use in the fabrication of gallium-containing materials, such as semiconductors and thin films.
Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.
作用機序
The mechanism by which chloro(dipropyl)gallane exerts its effects depends on the specific application. In catalysis, the gallium center often acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved vary based on the reaction being catalyzed.
類似化合物との比較
Similar Compounds
- Chloro(dimethyl)gallane
- Chloro(diethyl)gallane
- Chloro(dibutyl)gallane
Comparison
Chloro(dipropyl)gallane is unique due to its specific alkyl groups, which influence its reactivity and physical properties. Compared to chloro(dimethyl)gallane, it has larger alkyl groups, which can affect steric hindrance and solubility. Chloro(diethyl)gallane and chloro(dibutyl)gallane have different chain lengths, impacting their chemical behavior and applications.
特性
CAS番号 |
55681-97-5 |
|---|---|
分子式 |
C6H14ClGa |
分子量 |
191.35 g/mol |
IUPAC名 |
chloro(dipropyl)gallane |
InChI |
InChI=1S/2C3H7.ClH.Ga/c2*1-3-2;;/h2*1,3H2,2H3;1H;/q;;;+1/p-1 |
InChIキー |
AQXDPNBKLHZHHT-UHFFFAOYSA-M |
正規SMILES |
CCC[Ga](CCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


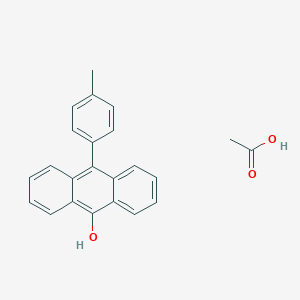
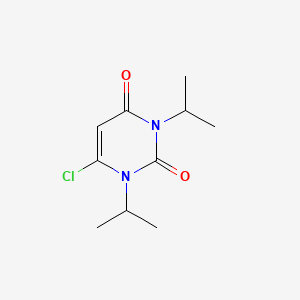

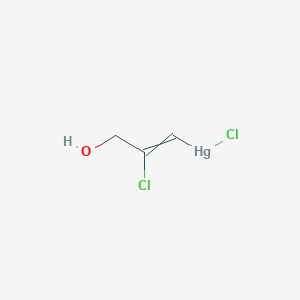
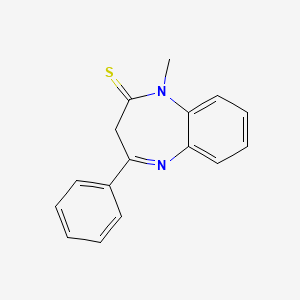
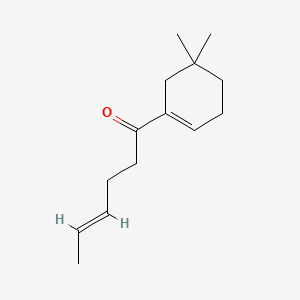
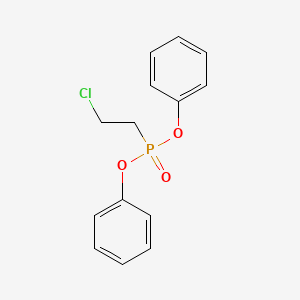

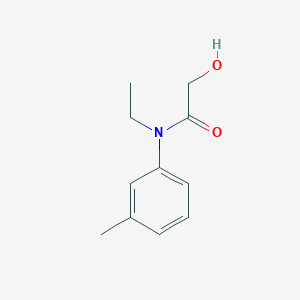
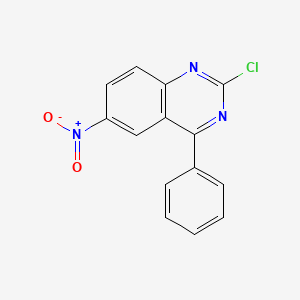
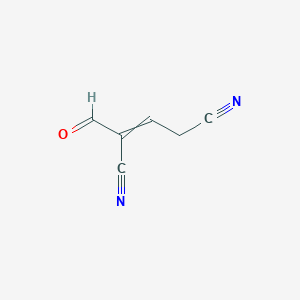

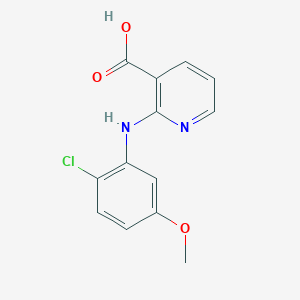
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
